molecular formula C15H23NO2S2 B2658072 3-(3-methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide CAS No. 1903643-97-9

3-(3-methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide

Cat. No.: B2658072
CAS No.: 1903643-97-9
M. Wt: 313.47
InChI Key: XOKCFJNPJCDRDJ-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide is a synthetic organic compound offered for early-stage pharmacological and chemical discovery research. Its molecular structure incorporates a 3-methylthiophene moiety linked to a tetrahydropyran-sulfanyl-ethyl propanamide chain, a design that leverages the known bioactivity of its components. Heterocyclic compounds containing the thiophene scaffold, such as this one, are frequently explored in medicinal chemistry for their potential as novel therapeutic agents . For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have demonstrated significant anticonvulsant and antinociceptive activity in preclinical models, with one study showing higher efficacy than reference drugs like valproic acid and ethosuximide in certain tests . The mechanism of action for such compounds often involves interaction with key neurological targets; the aforementioned active derivative was found to provide balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels . Furthermore, hybrid molecules bearing similar thiophene and amide functionalities are actively investigated for their anticancer properties, with research indicating their potential to inhibit cancer cell proliferation through mechanisms like targeting the homodimeric interface of human thymidylate synthase (hTS) . The specific research value of 3-(3-methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide lies in its potential as a chemical probe for studying these and other biological pathways. Researchers may utilize this compound in vitro to investigate ion channel modulation, enzyme inhibition, or cellular uptake, given its hybrid structure which combines a heteroaromatic system with a peptidomimetic side chain. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S2/c1-12-6-10-20-14(12)2-3-15(17)16-7-11-19-13-4-8-18-9-5-13/h6,10,13H,2-5,7-9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKCFJNPJCDRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical data for 3-(3-methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide and related compounds:

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Source
3-(3-Methylthiophen-2-yl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide (Target) Not explicitly reported Estimated ~313.5* Not reported Thiophene, oxane sulfanyl, propanamide backbone N/A
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) C₁₂H₁₄N₂O₅S 298.32 174–176 Acetamide, tetrahydrofuran sulfonamide, aromatic phenyl
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide (7l) C₁₆H₁₇N₅O₂S₂ 375.47 177–178 Thiazole, oxadiazole, ethoxyphenyl, sulfanyl linker
N-Benzyl-3-(4-chlorophenyl)-2-[methyl(2-oxo-2-(3,4,5-trimethoxyphenyl)acetyl)amino]-propanamide C₄₃H₄₅ClN₄O₆ 769.36 Not reported Chlorophenyl, trimethoxyphenyl, pyridyl, complex acylated side chain
N-[2-(4-Chlorophenyl)ethyl]-3-[(2-methylphenyl)methylsulfonyl]propanamide C₂₀H₂₂ClNO₃S 391.91 Not reported Chlorophenyl, methylsulfonyl, propanamide

*Estimated molecular weight based on structural analysis.

Key Observations

Heterocyclic Motifs: The target compound incorporates a thiophene ring, whereas analogs like 7l () and N-benzyl derivatives () utilize thiazole, oxadiazole, or pyridine rings.

Sulfur Linkages :

  • The oxan-4-ylsulfanyl group in the target compound contrasts with sulfonamide () or methylsulfonyl () groups in others. Sulfur-containing substituents influence solubility, metabolic stability, and target engagement.

Thermal Stability :

  • Compounds 3 () and 7l () exhibit melting points near 175–178°C, suggesting moderate thermal stability. The absence of such data for the target compound highlights a gap in current literature.

Molecular Complexity :

  • The N-benzyl-3-(4-chlorophenyl) derivative () demonstrates higher molecular complexity with multiple aromatic and heterocyclic groups, likely designed for multi-target activity.

Research Implications and Gaps

  • Pharmacological Potential: Patented analogs () imply interest in propanamide derivatives for therapeutic applications, though specific mechanisms remain unelucidated.
  • Synthetic Accessibility : () and 3 () outline synthetic routes for sulfonamide and oxadiazole derivatives, which could guide the synthesis of the target compound.
  • Data Limitations : Physicochemical and biological data for the target compound are sparse, warranting further experimental studies.

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